molecular formula C21H24N6O5 B046554 Pindolol-NBD CAS No. 115910-09-3

Pindolol-NBD

Cat. No. B046554
M. Wt: 440.5 g/mol
InChI Key: HQIRPVWXZSEHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pindolol is a synthetic beta-adrenergic receptor blocking agent with intrinsic sympathomimetic activity . It is used in the management of hypertension and may be used alone or in combination with other antihypertensive agents . It works by relaxing blood vessels and slowing heart rate to improve blood flow and decrease blood pressure .


Synthesis Analysis

The synthesis of Pindolol imprinted polymer was developed based on a computational approach. A virtual library of 16 functional monomers was established to choose the functional monomer showing stronger interactions with Pindolol for the imprinted polymer synthesis . Among the three functional monomers selected, itaconic acid was found to be the best choice for the synthesis of Pindolol Molecularly Imprinted Polymers (MIPs) .


Molecular Structure Analysis

A study of the Pindolol structure based on infrared spectroscopy and natural bond orbital (NBO) theory was conducted . FTIR spectra of the solid Pindolol were recorded at temperatures between 25 and -170 degrees C .


Chemical Reactions Analysis

The electroanalytical detection of Pindolol was reported using reduced graphene oxide (RGO) modified glassy carbon electrodes . It was found that bare (unmodified) screen-printed graphite electrodes (SPEs) provide superior electrochemical signatures over that of RGO modified SPEs .


Physical And Chemical Properties Analysis

Pindolol is a white to off-white, crystalline powder having a faint odor which is practically insoluble in water; slightly soluble in methanol; and very slightly soluble in chloroform .

Scientific Research Applications

Psychiatry and Neurology

  • Depression Treatment : Pindolol shows potential in augmenting antidepressant regimens, possibly leading to faster-acting antidepressants (Olver et al., 2000). It might reduce the delay between treatment initiation and antidepressant response by blocking 5-HT(1A) autoreceptors in the dorsal raphe nuclei (Martínez et al., 2000). However, its effectiveness in accelerating antidepressant response does not necessarily increase the overall effectiveness in unresponsive patients (Artigas, Adell, & Celada, 2006).

  • Serotonin and Noradrenaline Modulation : At low doses, pindolol acts as an antagonist to somatodendritic 5-HT1A autoreceptors, and at higher doses, it decreases excitatory input from noradrenaline neurons to serotonin neurons (Haddjeri, Montigny, & Blier, 1999). However, sustained administration by itself isn't sufficient to enhance overall 5-HT neurotransmission (Haddjeri & Blier, 2000).

  • Bipolar Depression : Combined with total sleep deprivation, pindolol significantly improved the antidepressant effect and prevented short-term relapse in bipolar depression patients (Smeraldi et al., 1999).

  • Attention-Deficit Hyperactivity Disorder (ADHD) : Pindolol was modestly effective in treating ADHD, but safety concerns limited its use due to side effects (Buitelaar et al., 1996).

Cardiology

  • Neurocardiogenic Syncope : It's effective in preventing syncope recurrences in patients with recurrent neurocardiogenic syncope, even when conventional beta blockers have failed (Iskos et al., 1998).

  • Supraventricular Arrhythmias : Pindolol is a viable alternative to propranolol for patients with bronchospastic illness requiring beta-blockade control of arrhythmias (Frishman et al., 1979). It's also more valuable for treating ventricular arrhythmia in patients without heart disease, especially when induced by exercise (Podrid & Lown, 1982).

Ophthalmology

  • Glaucoma : Topical pindolol lowered intraocular pressure but is not recommended for patients with heart failure (Smith et al., 1979).

Analytical Chemistry

  • Assay Development : An enantioselective assay for pindolol in human plasma was developed, showing good accuracy and precision, and a differential pulse voltammetric procedure was created for its sensitive determination (Wang & Shen, 2006; Pereira et al., 2018)(https://consensus.app/papers/study-electrooxidation-enhanced-determination-βblocker-pereira/66937fcb102d53cdb192af4dc7762fe7/?utm_source=chatgpt).

Safety And Hazards

The safety data sheet for Pindolol indicates that it is used as a laboratory chemical and for the synthesis of substances .

Future Directions

Pindolol is indicated in the management of hypertension and in the prophylaxis of angina . It has a short duration of action as it is given twice daily, and a wide therapeutic window as doses can range from 10-60 mg/day . There is ongoing research into the use of Pindolol for the treatment of depressive disorders .

properties

IUPAC Name

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRPVWXZSEHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921860
Record name 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol

CAS RN

115910-09-3
Record name Pindolol-NBD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pindolol-NBD
Reactant of Route 2
Reactant of Route 2
Pindolol-NBD
Reactant of Route 3
Pindolol-NBD
Reactant of Route 4
Pindolol-NBD
Reactant of Route 5
Reactant of Route 5
Pindolol-NBD
Reactant of Route 6
Reactant of Route 6
Pindolol-NBD

Citations

For This Compound
11
Citations
B Rademaker, K Kramer, A Bast… - … in chemical pathology …, 1988 - europepmc.org
… The pD2'-values of alprenolol-NBD and pindolol-NBD for the beta-adrenoceptors on the right atrium were: 8.3+/-0.1 and 8.5+/-0.1; on the tracheal smooth muscle strip: 8.2+/-0.1 and 8.8…
Number of citations: 13 europepmc.org
JG Baker, LA Adams, K Salchow… - Journal of medicinal …, 2011 - ACS Publications
The growing practice of exploiting noninvasive fluorescence-based techniques to study G protein-coupled receptor pharmacology at the single cell and single molecule level demands …
Number of citations: 52 pubs.acs.org
JF Rodrigues de Miranda, J van der Weide… - Pharmaceutisch …, 1985 - Springer
In the scope of the latter aspect we have compared the effect of a partial muscarinic receptor block by propylbenzilylcholine mustard (PrBCM) on guinea pig ileal smooth muscle …
Number of citations: 2 link.springer.com
LS Barak, SSG Ferguson, JIE Zhang, C Martenson… - Molecular …, 1997 - ASPET
The β 2 -adrenergic receptor (β 2 AR) is prototypic of the large family of G protein-coupled receptors (GPCRs) whose desensitization and resensitization are regulated by intracellular …
Number of citations: 312 molpharm.aspetjournals.org
J Joubert, SV Dyk, SF Malan - Mini Reviews in Medicinal …, 2013 - ingentaconnect.com
The design, development and use of small molecule fluorescent ligands to directly or indirectly study receptors, enzymes and other targets in the central nervous system (CNS) have in …
Number of citations: 15 www.ingentaconnect.com
JC McGrath, CJ Daly - The Adrenergic Receptors: In the 21st Century, 2006 - Springer
… Irreversible binding of the fluorescent β-adrenoceptor probes alprenolol-NBD and pindolol-NBD to specific and non-specific binding sites. Res Commun Chem Pathol Pharmacol 1988;…
Number of citations: 3 link.springer.com
CJ Daly, JC McGrath - Pharmacology & therapeutics, 2003 - Elsevier
Fluorescent molecules bound to receptors can show their location and, if binding is reversible, can provide pharmacological information such as affinity and proximity between …
Number of citations: 193 www.sciencedirect.com
RT McCabe, BR de Gosta, RL Miller… - The FASEB …, 1990 - Wiley Online Library
… (1988) Irreversible binding of the fluorescent beta-adrenoceptor probes alprenolol-NBD and pindolol-NBD to specific and nonspecific binding sites. Res. Commun. …
Number of citations: 30 faseb.onlinelibrary.wiley.com
M Leopoldo, E Lacivita, E Passafiume… - Journal of medicinal …, 2007 - ACS Publications
Sixteen long-chain arylpiperazines bearing the fluorescent moiety 2-phenylimidazo[1,2-a]pyridine were synthesized as fluorescent dopamine D 3 receptors ligands (385 nM < K i < 0.72 …
Number of citations: 60 pubs.acs.org
E Lacivita, M Leopoldo - Journal of medicinal chemistry, 2008 - ACS Publications
We here report on the design, synthesis, binding affinities, and fluorescent properties of a series of serotonin 5-HT 1A receptor ligands, with N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]…
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.